FK-739

Description

Properties

CAS No. |

136042-19-8 |

|---|---|

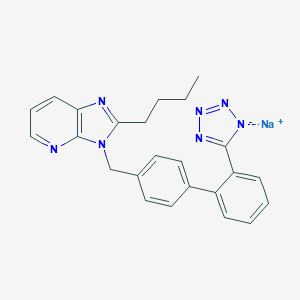

Molecular Formula |

C24H22N7Na |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |

InChI Key |

YFABTKCYNBWJHS-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

Isomeric SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

Canonical SMILES |

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |

Other CAS No. |

136042-19-8 |

Synonyms |

2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Fk 739

Angiotensin II Type 1 Receptor (AT1R) Interactions

FK-739's primary mechanism of action involves its direct interaction with the Angiotensin II Type 1 Receptor (AT1R). This interaction has been characterized through various in vitro studies, which have elucidated its binding properties and functional effects on the receptor. The AT1 receptor is known to mediate the main cardiovascular effects of Angiotensin II, including vasoconstriction and cellular growth google.com.

Receptor Binding Characteristics

Studies have demonstrated that this compound exhibits a high degree of specificity and affinity for the AT1 receptor, which is fundamental to its pharmacological profile.

In studies utilizing isolated cell membranes from rat aortic smooth muscle, this compound has been shown to effectively inhibit the specific binding of radiolabeled Angiotensin II. This indicates a strong affinity for the AT1 receptor, which is prevalent in these tissues. The concentration of this compound required to inhibit 50% of the specific [¹²⁵I]-Angiotensin II binding (IC₅₀) was determined to be 8.6 nM google.comepdf.pub. This low nanomolar value underscores the high affinity of this compound for the AT1 receptor.

| Preparation | Radioligand | Parameter | Value |

|---|---|---|---|

| Rat Aortic Smooth Muscle Cell Membrane | [¹²⁵I]-Angiotensin II | IC₅₀ | 8.6 nM |

The selectivity of this compound for the AT1 receptor subtype has been demonstrated in comparative binding assays. In contrast to its potent activity at the AT1 receptor, this compound did not displace the specific binding of [¹²⁵I]-Angiotensin II to membranes from bovine cerebellum google.comepdf.pub. The cerebellum is a tissue known to have a high density of Angiotensin II Type 2 (AT2) receptors. This lack of displacement indicates that this compound is highly selective for the AT1 receptor and does not exhibit significant affinity for the AT2 receptor subtype google.comepdf.pub.

Allosteric and Orthosteric Binding Site Analyses

Currently, detailed studies specifically analyzing the allosteric and orthosteric binding sites of this compound on the AT1 receptor are not extensively available in the public domain. As a competitive antagonist, it is presumed to interact with the orthosteric binding site, the same site as the endogenous ligand, Angiotensin II. However, without specific research data, a definitive analysis of its interaction with potential allosteric sites cannot be provided.

Mechanistic Classification as a Competitive Antagonist

This compound is classified as a competitive antagonist of the AT1 receptor google.comepdf.pubgoogle.com. This classification is based on functional assays in isolated rabbit aortic helical strips. In these experiments, this compound caused a parallel rightward shift in the concentration-response curve for Angiotensin II-induced contractions, without altering the maximum response google.comepdf.pub. This parallel shift is a hallmark of competitive antagonism. The pA₂ value, a measure of the antagonist's potency, was determined to be 8.45, with a Schild plot slope of 1.06, which is close to unity and further supports a competitive mechanism google.comepdf.pub.

| Tissue Preparation | Agonist | Parameter | Value |

|---|---|---|---|

| Isolated Rabbit Aorta | Angiotensin II | pA₂ | 8.45 |

| Isolated Rabbit Aorta | Angiotensin II | Schild Plot Slope | 1.06 |

Kinetic Profile of Receptor Interaction

Receptor Binding Mode: Surmountable Antagonism and its Pharmacological Implications

This compound exhibits a receptor binding mode characterized by surmountable antagonism, a hallmark of competitive receptor antagonists. This mode of action means that this compound and the endogenous ligand, Angiotensin II, compete for the same binding site on the Angiotensin II type 1 (AT1) receptor. In functional experiments, this is observed as a parallel rightward shift in the concentration-response curve of Angiotensin II without a change in the maximum response. nih.govjst.go.jpresearchgate.net The degree of this shift is dependent on the concentration of this compound.

Pharmacologically, surmountable antagonism implies that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, Angiotensin II. wikipedia.org This characteristic is a key feature of many clinically utilized receptor antagonists. The pA2 value, a measure of the antagonist's potency, for this compound in isolated rabbit aorta helical strips was determined to be 8.45, with a slope of 1.06, further supporting its classification as a competitive antagonist. nih.govjst.go.jp This competitive and reversible binding allows for a dynamic and concentration-dependent modulation of the renin-angiotensin system.

In contrast to insurmountable antagonists, which bind to the receptor in a manner that prevents the agonist from eliciting a maximal response even at high concentrations, the effects of this compound can be completely reversed by a sufficient concentration of Angiotensin II. researchgate.netnih.gov This distinction is crucial as the duration and intensity of the pharmacological effect of surmountable antagonists are directly related to their concentration in the biophase and the concentration of the endogenous agonist.

Downstream Cellular Signaling and Functional Consequences

Inhibition of Angiotensin II-Mediated Cellular Responses

This compound, as a competitive antagonist of the AT1 receptor, effectively inhibits the downstream cellular signaling and functional responses initiated by Angiotensin II.

Angiotensin II is a potent vasoconstrictor, inducing contraction of vascular smooth muscle cells (VSMCs) through AT1 receptor activation. nih.gov this compound has been shown to antagonize this effect. In studies using isolated helical strips of rabbit aorta, this compound caused a concentration-dependent parallel shift to the right of the Angiotensin II-induced contraction curve. nih.govjst.go.jp This indicates that this compound competitively inhibits the contractile response to Angiotensin II in vascular smooth muscle. By blocking the AT1 receptor, this compound prevents the intracellular signaling cascade that leads to calcium mobilization and subsequent actin-myosin interaction, which are essential for smooth muscle contraction.

Beyond its effects on vascular tone, Angiotensin II is also a known mitogen for vascular smooth muscle cells, promoting their proliferation and contributing to vascular remodeling. nih.govnih.gov This proliferative effect is mediated, in part, through the stimulation of DNA synthesis. Research has demonstrated that Angiotensin II dose-dependently increases the incorporation of 3H-thymidine, an indicator of DNA synthesis, in cultured vascular smooth muscle cells. nih.gov As an AT1 receptor antagonist, this compound is expected to inhibit this Angiotensin II-induced DNA synthesis. By blocking the receptor, this compound would prevent the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell cycle progression and DNA replication in VSMCs. nih.gov

Modulation of Cellular Phenotype and Protein Expression

Downregulation of Nonmuscle Myosin Heavy Chains in Aortic Smooth Muscle

Comprehensive searches of available scientific literature did not yield specific information regarding the downregulation of nonmuscle myosin heavy chains in aortic smooth muscle as a direct consequence of this compound administration. The existing research on this compound primarily focuses on its role as a potent and competitive antagonist of the angiotensin II type 1 (AT1) receptor. nih.gov While the regulation of both smooth muscle and nonmuscle myosin is crucial for the contraction and maintenance of tone in aortic smooth muscle, a direct mechanistic link between this compound and the expression levels of nonmuscle myosin heavy chains has not been established in the reviewed literature.

Nonmuscle myosin II (NMII) isoforms are known to play a significant role in cellular processes such as cell adhesion, migration, and the regulation of aortic stiffness. nih.gov However, studies detailing the impact of this compound on the expression or activity of these specific myosin isoforms are not publicly available.

Identification of Additional Molecular Targets of this compound

Beyond its well-documented antagonism of the AT1 receptor, the potential for this compound to interact with other molecular targets is an area of interest for understanding its complete pharmacological profile.

There is currently no scientific evidence available to suggest a direct interaction between this compound and Fatty Acid Binding Protein 1 (FABP1). FABP1 is a cytoplasmic protein involved in the binding and transport of fatty acids and other lipophilic substances. uniprot.orgnih.gov While FABP1 is known to bind a variety of endogenous and exogenous compounds, specific studies investigating its affinity for this compound, an imidazole (B134444) derivative, have not been reported in the available literature. Research into the binding profiles of various drugs with FABP1 is an active area, but this compound has not been identified as a ligand for this protein in the reviewed studies. nih.gov

Detailed studies to determine the binding affinity of this compound for a broad range of non-AT1R targets are not extensively documented in publicly accessible scientific literature. The primary pharmacological characterization of this compound has centered on its high selectivity and competitive antagonism at the AT1 receptor. nih.gov Investigations into potential "off-target" effects or interactions with other receptors, enzymes, or transport proteins have not yielded specific binding affinity data.

The following table summarizes the lack of available data for non-AT1R targets of this compound based on the conducted literature review.

| Target | Binding Affinity (e.g., Ki, IC50) | Source |

| Nonmuscle Myosin Heavy Chains | Data not available | N/A |

| Fatty Acid Binding Protein 1 (FABP1) | Data not available | N/A |

Preclinical Pharmacological Efficacy Studies of Fk 739

In Vitro Pharmacological Characterization

The in vitro pharmacological properties of FK-739 were assessed to determine its mechanism and potency at a cellular and tissue level.

In studies utilizing isolated helical strips of rabbit aorta, this compound demonstrated a competitive antagonistic effect on angiotensin II-induced contractions. The compound caused a parallel rightward shift in the concentration-response curve of angiotensin II. The analysis yielded a pA2 value of 8.45, with a slope of 1.06, indicating a potent and competitive antagonism at the angiotensin II receptor in this tissue model. nih.govjst.go.jp

| Tissue Model | Agonist | This compound Effect | pA2 Value | Slope |

| Isolated Rabbit Aorta | Angiotensin II | Parallel rightward shift of concentration-response curve | 8.45 | 1.06 |

Functional assays on rat aortic smooth muscle cell membranes revealed that this compound effectively inhibited the specific binding of [125I]-angiotensin II. nih.govjst.go.jp The calculated IC50 value for this inhibition was 8.6 nM. nih.govjst.go.jp This result further supports the compound's potent antagonistic activity at the AT1 receptor subtype. nih.gov Conversely, this compound did not displace the specific binding of [125I]-angiotensin II to bovine cerebellum membranes, indicating selectivity for the AT1 receptor. nih.govjst.go.jp

| Cell System | Ligand | This compound Effect | IC50 Value |

| Rat Aortic Smooth Muscle Cell Membrane | [125I]-angiotensin II | Inhibited specific binding | 8.6 nM |

In Vivo Efficacy Assessments in Animal Models

The antihypertensive potential of this compound was evaluated in various animal models of hypertension and in normotensive animals challenged with a pressor agent.

The in vivo studies confirmed the blood pressure-lowering effects of this compound in relevant animal models.

In both normotensive rats and dogs, this compound demonstrated significant inhibition of the pressor response induced by angiotensin I. nih.govjst.go.jp This finding indicates that this compound effectively blocks the renin-angiotensin system in a live animal model.

| Animal Model | Challenge | This compound Effect |

| Normotensive Rats | Angiotensin I | Significantly inhibited pressor response |

| Normotensive Dogs | Angiotensin I | Significantly inhibited pressor response |

This compound was shown to effectively lower mean arterial blood pressure in both renal hypertensive rats and dogs. nih.govjst.go.jp This demonstrates the compound's therapeutic potential in a model of hypertension that is dependent on the renin-angiotensin system.

| Animal Model | Condition | This compound Effect |

| Renal Hypertensive Rats | Hypertension | Caused a fall in mean blood pressure |

| Renal Hypertensive Dogs | Hypertension | Caused a fall in mean blood pressure |

Antihypertensive Effects in Experimental Hypertension Models

Dose-Dependent Effects in Spontaneously Hypertensive Rats (SHR)

In vivo studies on spontaneously hypertensive rats (SHR) have demonstrated the dose-dependent antihypertensive efficacy of this compound. Oral administration of the compound resulted in a significant decrease in mean blood pressure. This effect was observed to be dependent on the dose administered, with significant reductions recorded at specific concentrations.

| Dose of this compound | Effect on Mean Blood Pressure in SHR |

|---|---|

| 32 mg/kg | Significant Decrease |

| 100 mg/kg | Significant Decrease |

Research indicates that this compound's mechanism of action is as a potent and competitive antagonist for angiotensin II type 1 (AT1) receptors, which accounts for its blood pressure-lowering effects ahajournals.org.

Organ-Protective and Remodeling Effects in Cardiovascular Systems

Changes in Aortic Smooth Muscle Cell Phenotype In Vivo

This compound has been shown to modulate the phenotype of aortic smooth muscle cells (SMCs) in vivo. Vascular SMCs can exist in a "contractile" state or a "synthetic" state, with the latter being associated with proliferation and matrix production seen in vascular diseases. physiology.orgmdpi.comnih.govnih.govmaastrichtuniversity.nl

In spontaneously hypertensive rats, treatment with this compound induced a significant downregulation of nonmuscle myosin heavy chain (NMHC) expression in the aortic tunica media. ahajournals.org Nonmuscle myosin heavy chains are considered markers for the synthetic SMC phenotype. The reduction in these proteins indicates a shift in the SMC population towards the contractile phenotype. ahajournals.org This effect on downregulating synthetic-type myosin heavy chains was found to be more potent with this compound than with an angiotensin-converting enzyme (ACE) inhibitor, despite both drug classes having similar effects on blood pressure and fibrosis. ahajournals.org This modulation of the cellular composition of myosin heavy chain isoforms occurred without causing morphological changes in the SHR aorta. ahajournals.org

| Compound | Effect on Aortic Smooth Muscle Cell Phenotype (in SHR) | Key Finding |

|---|---|---|

| This compound (AT1 Receptor Antagonist) | Shifts phenotype towards the contractile type | Potent downregulation of synthetic-type (nonmuscle) myosin heavy chains ahajournals.org |

| ACE Inhibitor | Less potent effect on myosin heavy chains compared to this compound | - |

Chemical Synthesis and Structure Activity Relationship Sar Insights of Fk 739

Synthetic Strategies and Methodologies Employed in FK-739 Generation

While specific detailed synthetic routes for this compound are not extensively described in the immediately available literature, its development is linked to the chemical space of known angiotensin II receptor antagonists. This compound's structure, featuring an imidazo[4,5-b]pyridine core, a butyl group, and a biphenyl-tetrazole moiety, suggests synthetic strategies likely involve the construction and coupling of these distinct molecular blocks. ontosight.ainih.gov The synthesis of related biphenyl-tetrazole-containing AT1R antagonists, such as Losartan, often involves key intermediates like 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde and a substituted biphenyl (B1667301). researchgate.netgoogle.com The formation of the tetrazole ring is a critical step in the synthesis of this class of compounds, commonly achieved through cycloaddition reactions, such as the reaction of a nitrile precursor with an azide (B81097) source, sometimes catalyzed by reagents like tributyl tin chloride or utilizing diethyl aluminium azide. researchgate.netgoogle.com Given the structural similarities, it is probable that the synthesis of this compound employs methodologies analogous to those established for other sartans, adapted for the specific imidazo[4,5-b]pyridine core. The mention of this compound being available via custom synthesis suggests that its production may involve specialized or less common synthetic procedures compared to widely marketed drugs. hodoodo.com

Derivation from Pre-existing Angiotensin Receptor Antagonist Scaffolds (e.g., Losartan-based Derivatives)

This compound was developed based on modifications of previously existing angiotensin receptor blocker structures, notably Losartan. emerald.com Losartan, a well-established AT1R antagonist, shares the characteristic biphenyl-tetrazole functional group that is crucial for AT1 receptor binding in many sartans. ijpsonline.complos.org this compound retains this essential biphenyl-tetrazole moiety but incorporates an imidazo[4,5-b]pyridine core structure, differentiating it from Losartan which contains a chlorinated imidazole (B134444) ring with a hydroxymethyl substituent. ontosight.ainih.govwikipedia.org This strategic modification of the core scaffold while preserving key pharmacophores highlights an approach in medicinal chemistry to explore novel chemical entities with potentially altered pharmacological properties, such as binding affinity, selectivity, or in vivo behavior, building upon the established efficacy of a parent compound like Losartan. emerald.com

Structure-Activity Relationship Determinants for AT1R Binding Affinity and Selectivity

Structure-Activity Relationship (SAR) studies for AT1R antagonists, including insights gleaned from compounds like this compound, underscore the importance of specific structural features for potent and selective binding to the receptor. The biphenyl-tetrazole system is a critical pharmacophore in many ARBs, including this compound, playing a significant role in receptor interaction. ijpsonline.complos.org The acidic tetrazole group is known to interact with key residues in the AT1 receptor binding site, such as Lys199, His256, and Gln257. plos.org The lipophilic substituents, such as the butyl group present in this compound, also contribute to binding affinity, potentially interacting with lipophilic pockets within the receptor. ontosight.ainih.govplos.org

In vitro studies have characterized the binding affinity of this compound for the AT1 receptor. This compound demonstrated potent inhibition of the specific binding of [125I]-angiotensin II to rat aortic smooth muscle cell membranes with an IC50 value of 8.6 nM. nih.govhodoodo.com This indicates a strong affinity for the AT1 receptor. Furthermore, studies have shown that this compound does not significantly displace the specific binding of [125I]-angiotensin II to bovine cerebellum membranes, suggesting a degree of selectivity for AT1 receptors. nih.govhodoodo.com In functional assays using isolated helical strips of rabbit aorta, this compound competitively antagonized angiotensin II-induced contraction, indicated by a parallel shift to the right of the concentration-response curve with a slope of 1.06 and a pA2 value of 8.45. nih.gov These findings support this compound acting as a competitive antagonist at the AT1 receptor binding site.

Table 1: In Vitro Binding and Functional Data for this compound

| Assay | Result | Reference |

| Inhibition of [125I]-Angiotensin II binding to rat aortic smooth muscle cell membranes (IC50) | 8.6 nM | nih.govhodoodo.com |

| Displacement of [125I]-Angiotensin II binding to bovine cerebellum membranes | No significant displacement | nih.govhodoodo.com |

| Angiotensin II-induced contraction in isolated rabbit aorta (pA2) | 8.45 | nih.gov |

| Angiotensin II-induced contraction in isolated rabbit aorta (Slope) | 1.06 | nih.gov |

(Note: As a text-based model, this table is static and not interactive.)

Structural Features Correlating with Surmountable Binding Mode and its Impact on In Vivo Potency

Research into the binding characteristics of AT1R antagonists has revealed different modes of receptor interaction, broadly classified as surmountable and insurmountable antagonism. This compound has been characterized as binding to the AT1 receptor in a surmountable manner. emerald.com Surmountable antagonists are characterized by their ability to be overcome by increasing concentrations of the agonist (angiotensin II in this case). This is typically associated with competitive binding to the orthosteric site of the receptor.

The surmountable binding mode of this compound has been correlated with observations of its in vivo efficacy. Despite demonstrating potent AT1 receptor blockade in in vitro assays, this compound exhibited poor efficacy in human clinical development. emerald.com This contrasts with AT1R antagonists like candesartan (B1668252) and olmesartan (B1677269), which bind to the AT1 receptor in an insurmountable manner and have shown significant clinical efficacy. emerald.comresearchgate.net Insurmountable antagonism can result from very slow dissociation from the receptor or interaction with sites on the receptor that lead to a sustained or allosteric inhibition of signaling, making the blockade less susceptible to high concentrations of the endogenous agonist. researchgate.net

While the precise structural determinants that confer surmountable versus insurmountable binding for every ARB are complex and still under investigation, the subtle differences in the chemical structures of these compounds, even within the sartan class sharing the biphenyl-tetrazole motif, are understood to be critical in dictating their unique binding kinetics and modes. plos.org The specific architecture of the imidazo[4,5-b]pyridine core and its spatial relationship with the biphenyl-tetrazole side chain in this compound, compared to the substituted imidazole in Losartan or the structural features in insurmountable antagonists, likely contributes to its specific interaction profile and surmountable binding to the AT1 receptor, ultimately impacting its in vivo pharmacological effect. emerald.complos.org

Comparative Pharmacological Analyses and Translational Research Perspectives for Fk 739

Comparative Pharmacological Profiles with Other AT1R Antagonists

Differentiation from Compounds with Insurmountable Binding (e.g., Candesartan (B1668252), Olmesartan)

AT1R antagonists can exhibit different modes of receptor binding, broadly classified as surmountable or insurmountable. This classification relates to the ability of increasing concentrations of the natural ligand, angiotensin II, to overcome the antagonist's blockade. Research has indicated that compounds like candesartan and olmesartan (B1677269) bind to the AT1 receptor in an insurmountable manner, providing a sustained blockade that is not easily overcome by elevated levels of angiotensin II fishersci.camims.comnih.gov. In contrast, studies have shown that FK-739 binds to the AT1 receptor in a surmountable mode fishersci.ca. This difference in binding kinetics is a key point of differentiation in the pharmacological profiles of these AT1R antagonists.

Relative Efficacy in In Vitro and In Vivo Models Compared to Reference ARBs

The binding characteristics of AT1R antagonists can translate into differing efficacy profiles in biological systems. In vitro studies of this compound have demonstrated its ability to inhibit the specific binding of [125I]-angiotensin II to rat aortic smooth muscle cell membranes with an IC50 value of 8.6 nM guidetomalariapharmacology.org. In isolated rabbit aorta strips, this compound competitively antagonized angiotensin II-induced contraction, shifting the concentration-response curve in parallel with a pA2 value of 8.45 guidetomalariapharmacology.org.

However, the surmountable binding of this compound has been linked to its in vivo efficacy, particularly in human studies. While this compound demonstrated strong AT1 blockade activity in vitro and showed antihypertensive effects in various animal models, including spontaneously hypertensive rats and renal hypertensive rats and dogs, it exhibited poor in vivo efficacy in humans fishersci.caguidetomalariapharmacology.org. This contrasts with the potent in vivo antihypertensive effects observed with insurmountable binders like candesartan and olmesartan, suggesting that the mode of AT1 receptor binding significantly impacts translational efficacy fishersci.ca. The ability of insurmountable antagonists to provide sustainable receptor blockade appears crucial for potent in vivo effects fishersci.ca.

Comparative Effects with Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Enalapril)

Comparisons between AT1R antagonists like this compound and ACE inhibitors such as enalapril (B1671234) have revealed distinct effects on various physiological and molecular parameters, particularly in the context of cardiovascular remodeling.

Differential Modulation of Myosin Heavy Chain Isoform Expression

Studies comparing this compound and enalapril in spontaneously hypertensive rats have shown differential effects on the expression of myosin heavy chain (MHC) isoforms in vascular smooth muscle cells. While both agents can lower blood pressure and induce regression of left ventricular hypertrophy, their impact on the qualitative composition of vascular smooth muscle cell MHC isoforms differs mims.comwikipedia.org. Specifically, treatment with this compound, an AT1 receptor antagonist, induced a significant downregulation of nonmuscle myosin heavy chain (NMHC) expression in the aortic tunica media of spontaneously hypertensive rats, whereas enalapril, an ACE inhibitor, did not show this effect mims.com. This suggests that AT1 receptor blockade may lead to a greater phenotypic modulation of aortic smooth muscle cells compared to ACE inhibition mims.comnih.gov. The more potent effect of the AT1 receptor antagonist on downregulating synthetic-type myosin heavy chains highlights a distinct mechanism of action compared to ACE inhibitors in influencing vascular smooth muscle phenotype nih.gov.

Distinct Effects on Left Ventricular Collagen Metabolism and Distensibility

Comparative analyses of this compound and enalapril have also demonstrated distinct effects on left ventricular collagen metabolism and distensibility in models of hypertension. In spontaneously hypertensive rats, treatment with this compound resulted in greater left ventricular distensibility compared to treatment with enalapril wikipedia.org. Furthermore, this compound caused a more significant decrease in left ventricular collagen content than enalapril wikipedia.org.

| Treatment Group | Left Ventricular Distensibility (> 15 mm Hg) | Left Ventricular Collagen Content (mg/g) |

| This compound-treated rats | Greater than Enalapril-treated rats wikipedia.org | 3.06 ± 0.11 wikipedia.org |

| Enalapril-treated rats | Lower than this compound-treated rats wikipedia.org | 3.47 ± 0.05 wikipedia.org |

| Vehicle | - | - |

Advanced Research Directions and Unexplored Avenues for Fk 739

Elucidation of Broader Biological Activities Beyond AT1R Blockade

While the primary pharmacological effect of FK-739 is its antagonism of the AT1 receptor, emerging research suggests that its biological activities may not be exclusively confined to this target. A significant recent finding has identified this compound as a ligand for Fatty Acid-Binding Protein 1 (FABP1). This discovery opens up new avenues for investigating the compound's effects on lipid metabolism and cellular signaling pathways independent of the renin-angiotensin system.

Further research is warranted to explore other potential off-target interactions of this compound. A comprehensive screening against a broad panel of receptors, enzymes, and ion channels could unveil novel biological activities. Understanding these broader effects is crucial for a complete characterization of the compound's pharmacological profile and may reveal unforeseen therapeutic applications or liabilities.

Comprehensive Molecular Target Deconvolution Using Modern Chemoproteomic Approaches

To systematically identify the direct molecular targets of this compound within a complex biological system, modern chemoproteomic approaches offer powerful tools. Techniques such as affinity-based protein profiling and chemical proteomics could provide an unbiased and global view of the this compound interactome. By immobilizing this compound or a close analog onto a solid support, it can be used as bait to capture its binding partners from cell lysates or tissue extracts.

Subsequent identification of these captured proteins by mass spectrometry would generate a comprehensive list of potential direct targets. This approach would not only confirm the known interaction with the AT1 receptor but also has the potential to uncover novel, and perhaps weaker, interactions that are not easily detected by conventional pharmacological assays. Such a target deconvolution strategy is essential for a deeper understanding of the compound's mechanism of action and for identifying potential biomarkers for its activity.

Advanced Mechanistic Studies of Surmountable Receptor Antagonism in Physiological Systems

Pharmacological studies have characterized this compound as a competitive antagonist of the AT1 receptor, meaning it causes a parallel rightward shift in the concentration-response curve of angiotensin II without reducing the maximum response. nih.gov This is indicative of surmountable antagonism, where the blockade can be overcome by increasing the concentration of the agonist.

While this has been demonstrated in in vitro preparations, advanced mechanistic studies in more complex physiological systems are needed. Investigating the kinetics of this compound binding to the AT1 receptor in native tissues and in vivo models would provide a more nuanced understanding of its surmountable antagonism. Factors such as receptor reserve and the local concentration of angiotensin II can influence the apparent nature of the antagonism. Differentiating between surmountable and insurmountable antagonism is clinically relevant, as insurmountable antagonists may offer more sustained receptor blockade. Further studies could explore whether the surmountable nature of this compound's antagonism offers advantages in terms of safety or reversibility.

Utilization of this compound as a Chemical Probe for Fundamental Biological Research

The well-defined primary pharmacology and high affinity of this compound for the AT1 receptor make it a potentially valuable chemical probe for fundamental biological research. A good chemical probe is a small molecule that can be used to study the function of a specific protein in a cellular or in vivo context. To be utilized as such, this compound would need to be thoroughly characterized for its selectivity across the proteome.

Assuming high selectivity, this compound could be used to dissect the physiological and pathophysiological roles of the AT1 receptor in various biological processes beyond blood pressure regulation, such as inflammation, cell proliferation, and fibrosis. Furthermore, the imidazole (B134444) scaffold of this compound could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create tool compounds for imaging and pull-down experiments, enabling the visualization of AT1 receptor trafficking and interaction networks.

Development of Novel Analogs and Derivatives Based on this compound's Scaffold for Research Purposes

The chemical structure of this compound, featuring an imidazole core, provides a versatile scaffold for the development of novel analogs and derivatives for research purposes. Structure-activity relationship (SAR) studies could be conducted to identify the key structural motifs responsible for its affinity and selectivity for the AT1 receptor. This knowledge could then be used to design new compounds with improved properties.

For instance, analogs could be synthesized to modulate the compound's pharmacokinetic properties, such as its half-life and tissue distribution. Furthermore, photo-activatable or clickable analogs of this compound could be developed. These chemical tools would allow for more sophisticated experiments, such as photo-affinity labeling to covalently tag the AT1 receptor in its native environment or for use in activity-based protein profiling to identify other potential targets. The development of a library of this compound analogs would provide a valuable resource for the broader scientific community to investigate the intricacies of the renin-angiotensin system and beyond.

Q & A

Q. What is the pharmacological profile of FK-739 as an AT1 receptor antagonist?

this compound is a selective angiotensin II type 1 (AT1) receptor antagonist with competitive binding properties. It inhibits [125I]-angiotensin II binding to rat aortic smooth muscle cell membranes (IC50 = 8.6 nM) but does not interact with bovine cerebellum receptors, indicating subtype specificity . In vitro, it shifts angiotensin II-induced contraction curves in rabbit aortic strips (pA2 = 8.45), confirming its potency as a competitive antagonist . Methodologically, receptor specificity is validated via radioligand displacement assays and isolated tissue preparations.

Q. What experimental models are used to evaluate this compound’s antihypertensive efficacy?

Common models include:

- Normotensive rats/dogs : Measuring inhibition of angiotensin I-induced pressor responses after oral administration (e.g., 10 mg/kg) .

- Spontaneously hypertensive rats (SHRs) : Assessing dose-dependent blood pressure reduction (e.g., 32–100 mg/kg over weeks) and regression of left ventricular hypertrophy .

- Renal hypertensive models : Monitoring mean blood pressure changes post-administration . These models require rigorous control of variables like dosage, treatment duration, and baseline hemodynamic parameters.

Advanced Research Questions

Q. How does this compound’s effect on left ventricular collagen content compare to ACE inhibitors, and what methodologies validate these findings?

this compound reduces left ventricular collagen content more effectively than ACE inhibitors (e.g., enalapril) in SHRs. For example, a 6-week treatment with this compound (30 mg/kg/day) decreased collagen to 3.06 mg/g vs. 3.47 mg/g with enalapril . Methodologies include:

- Hydroxyproline assays for collagen quantification.

- Pressure-volume loop analysis to assess left ventricular distensibility.

- Immunohistochemistry for contractile markers (e.g., SM2 myosin heavy chain) to evaluate smooth muscle phenotype modulation . Differences may arise from this compound’s direct AT1 blockade versus ACE inhibitors’ indirect mechanisms.

Q. What experimental strategies resolve contradictions in this compound’s efficacy across hypertensive models?

Discrepancies in outcomes (e.g., vascular remodeling vs. collagen effects) can be addressed by:

- Standardizing treatment duration : Longer studies (≥6 weeks) are critical for observing structural changes in SHRs .

- Dose-response profiling : Ensuring comparability across studies (e.g., 10–100 mg/kg in rats vs. dogs).

- Controlling genetic/epigenetic factors : Using age-matched SHR cohorts to minimize variability in hypertension progression .

Q. How can researchers mitigate methodological challenges in assessing this compound’s receptor selectivity?

- Cross-validation with multiple assays : Combine radioligand binding (e.g., aortic vs. cerebellar membranes) with functional studies (e.g., isolated aortic strips) to confirm AT1 specificity .

- Pharmacokinetic profiling : Monitor plasma concentrations to rule off-target effects at higher doses.

- Comparative studies : Use ACE inhibitors or other ARBs as controls to isolate AT1-mediated pathways .

Methodological Guidance

Q. What protocols ensure reproducibility in this compound’s in vivo studies?

- Animal model standardization : Use SHRs aged 14–20 weeks with documented hypertension severity .

- Administration consistency : Oral gavage with vehicle-controlled dosing (e.g., carboxymethylcellulose).

- Endpoint harmonization : Measure systolic/diastolic blood pressure via tail-cuff plethysmography or telemetry, alongside echocardiography for cardiac morphology .

Q. How should researchers design studies to evaluate this compound’s safety profile relative to ACE inhibitors?

- Capsaicin-induced bronchial edema assays : To assess cough-related side effects (this compound lacks potentiation at 10–32 mg/kg, unlike captopril) .

- Renal function monitoring : Track serum creatinine and electrolyte levels in long-term studies.

- Toxicokinetic analysis : Compare metabolite profiles across species to identify species-specific risks.

Data Interpretation and Reporting

Q. How to contextualize this compound’s efficacy in reversing smooth muscle cell phenotype shifts?

In SHRs, this compound restores contractile markers (SM2, GATA-6) without altering vascular remodeling, suggesting early phenotypic modulation precedes structural changes . Researchers should:

- Use qPCR/Western blotting for gene/protein expression quantification.

- Correlate molecular findings with functional outcomes (e.g., aortic contractility assays).

Q. What statistical approaches are recommended for comparative studies of this compound and ACE inhibitors?

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., vehicle vs. This compound vs. enalapril).

- Regression analysis to correlate dose-dependent effects on blood pressure and collagen metrics.

- Power analysis to ensure adequate sample sizes (n ≥ 8–10/group) for detecting inter-drug differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.